3-Nitropropanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO3/c4-3(6)1-2-5(7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNMKRFJMWIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506944 | |
| Record name | 3-Nitropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-15-2 | |
| Record name | 3-Nitropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation
Conventional Routes for 3-Nitropropanoyl Chloride Synthesis
Conventional methods for the synthesis of this compound are rooted in classical organic transformations, providing reliable and accessible pathways to this important chemical entity.
The most direct and common method for preparing this compound is through the chlorination of 3-nitropropanoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orglibretexts.org These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. wikipedia.orglibretexts.org
The reaction with thionyl chloride is a widely used method for the synthesis of acyl chlorides from carboxylic acids. orgsyn.org The process generally involves treating the carboxylic acid with an excess of thionyl chloride, often with gentle heating. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. wikipedia.org
Alternatively, oxalyl chloride can be employed, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to convert carboxylic acids to their corresponding acyl chlorides. wikipedia.org This method is known for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl), which also facilitates product isolation. wikipedia.org
A notable application demonstrating the successful synthesis and use of this compound is its utilization in Friedel-Crafts acylation reactions. In one such instance, 3-nitropropanoic acid was converted to this compound, which was then used to acylate veratrole, yielding 1-(3,4-dimethoxyphenyl)-3-nitropropan-1-one. This successful downstream reaction underscores the viability of synthesizing this compound from its parent carboxylic acid for further synthetic transformations.
While specific yield and purity data for the synthesis of this compound is not extensively tabulated in publicly available literature, the general effectiveness of these standard chlorination methods is well-established for a wide range of carboxylic acids, including those bearing electron-withdrawing groups.
The synthesis of this compound can also be approached by first preparing its immediate precursor, 3-nitropropanoic acid, from other aliphatic nitro compounds. This multi-step approach offers flexibility in starting materials.
One common strategy involves the synthesis of 3-nitropropanoic acid from acrylic acid. A patented method describes a four-step process starting from acrylic acid, which involves olefin addition, esterification, an SN2 reaction, and subsequent hydrolysis to yield 3-nitropropanoic acid. wikipedia.org Another route begins with the nitration of acrolein to produce 3-nitropropanal, which is then oxidized to 3-nitropropanoic acid. nih.gov The resulting 3-nitropropanoic acid can then be converted to this compound as described in the previous section.
These methods highlight the accessibility of 3-nitropropanoic acid from readily available starting materials, thereby providing a clear pathway to this compound.
Mechanistic Considerations in Formation Reactions
The formation of this compound from 3-nitropropanoic acid using reagents like thionyl chloride follows a well-understood nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This leads to the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. openstax.org A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This is followed by the departure of the leaving group, which subsequently decomposes to sulfur dioxide and another chloride ion, driving the reaction to completion. masterorganicchemistry.com
Advanced Synthetic Approaches and Catalysis
While conventional methods are effective, research into advanced synthetic methodologies aims to improve efficiency, yield, and environmental compatibility.
The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing side reactions and waste. orgsyn.org For the synthesis of acyl chlorides, key parameters that can be optimized include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.
For instance, in the synthesis of 3-chloropropionyl chloride from acrylic acid and thionyl chloride, the addition of a catalyst and water was found to generate extra hydrogen chloride in situ, compensating for losses and driving the reaction towards completion, thus achieving high yield and purity. google.com While specific optimization studies for this compound are not detailed in the available literature, the principles of reaction optimization, such as those employed in Design of Experiments (DoE), could be applied to systematically investigate the effects of various parameters on the synthesis of this compound. orgsyn.org
The development of novel catalytic systems for the synthesis of acid chlorides is an active area of research, with a focus on milder reaction conditions and improved selectivity. While the use of catalysts like DMF in oxalyl chloride-mediated reactions is well-established, wikipedia.org other catalytic systems are being explored.
For the preparation of acid chlorides from carboxylic acids and phosgene, catalysts such as substituted or unsubstituted imidazoles and 1,2,3-triazoles have been shown to be effective. google.com These catalysts can allow for the use of lower temperatures and can be recoverable and recyclable. google.com Although not specifically reported for this compound, these emerging catalytic systems represent a promising avenue for future research to develop more efficient and sustainable synthetic routes to this and other acyl chlorides.
Reactivity and Mechanistic Pathways
Acylation Chemistry with 3-Nitropropanoyl Chloride
This compound is a reactive acyl chloride that participates in a variety of acylation reactions. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is harnessed in the formation of new carbon-carbon and carbon-heteroatom bonds.
The reaction of this compound with lithium enolates is a method for forming β-dicarbonyl compounds. Lithium enolates, being potent carbon nucleophiles, readily attack the electrophilic carbonyl carbon of the acyl chloride. These reactions are typically conducted at low temperatures to control the high reactivity and prevent side reactions.
The reactivity of lithium enolates is significantly influenced by their state of aggregation and the nature of the counterion. ethz.ch In solution, lithium enolates can exist as monomers, dimers, tetramers, or even higher-order aggregates. ethz.ch The degree of aggregation is dependent on factors such as the solvent, the structure of the enolate, and the presence of additives like lithium salts. ethz.chresearchgate.net
The reactivity of these aggregates differs, with the monomer generally being the most reactive species. nih.gov The solvent plays a crucial role in determining the aggregation state. Ethereal solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) can solvate the lithium cation, breaking down larger aggregates into more reactive smaller species. researchgate.netnih.gov Conversely, in non-polar hydrocarbon solvents, higher aggregation states are favored. ethz.ch The presence of lithium halides can also affect aggregation and reactivity. ethz.ch
Enantioselective acylation of lithium enolates can be achieved by employing chiral ligands or chiral lithium amides. These chiral auxiliaries can form mixed aggregates with the lithium enolate, creating a chiral environment that directs the approach of the acylating agent. ethz.chnih.gov This strategy allows for the construction of stereogenic centers, including quaternary carbons, with high enantioselectivity. nih.govnih.gov The success of these reactions relies on the formation of well-defined mixed aggregates where the chiral ligand effectively biases the reaction pathway. nih.gov
This compound readily undergoes esterification and amidation reactions with alcohols and amines, respectively. These reactions proceed through a nucleophilic acyl substitution mechanism. libretexts.org The high reactivity of the acyl chloride allows these transformations to occur under mild conditions. chemguide.co.uk
The regioselective acylation of carbohydrates and monosaccharides is a crucial step in the synthesis of complex glycoconjugates and carbohydrate-based therapeutics. The different hydroxyl groups on a sugar ring exhibit varying reactivities, which can be exploited for selective acylation. This compound has been used to acylate monosaccharides. For instance, the acylation of 3-O-methyl-α-D-glucopyranose with this compound in N-methylpyrrolidone yields a tetra-acylated derivative. nih.gov The regioselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the presence of catalysts. nih.gov
Table 1: Examples of Regioselective Acylation of Carbohydrates
| Carbohydrate Derivative | Acylating Agent | Product | Reference |
| 3-O-methyl-α-D-glucopyranose | This compound | Tetra-acylated derivative | nih.gov |
| α-D-glucose | Benzoyl chloride | 1,2,3,6-tetrabenzoate | nih.gov |
| α-D-mannose | Benzoyl chloride | 1,2,3,6-tetrabenzoate | nih.gov |
| α-D-galactose | Benzoyl chloride | 1,2,3,6-tetrabenzoate | nih.gov |
The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 3-nitropropionamides. This amidation reaction is generally efficient and proceeds under mild conditions due to the high reactivity of the acyl chloride. savemyexams.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. savemyexams.com
Table 2: General Reaction for the Formation of Substituted Propionamides
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-R-3-nitropropionamide |
| This compound | Secondary Amine (R₂NH) | N,N-R₂-3-nitropropionamide |
Esterification and Amidation Reactions
Role in Cyclization and Annulation Reactions
This compound and its derivatives are valuable reagents in the construction of cyclic molecules. The interplay between the nitro group and the carbonyl functionality allows for sequential reactions that build ring systems, a process known as annulation.
This compound serves as a key reagent in a general method for the annulation of ketones to form hydroxycyclopentenone rings ethz.ch. This transformation is a powerful tool in organic synthesis, as the cyclopentenone core is a structural motif found in numerous bioactive molecules, including prostaglandins acs.org.
The reaction sequence typically involves the initial acylation of a ketone enolate with this compound. The resulting β-diketone intermediate, which contains the 3-nitropropanoyl moiety, can then undergo an intramolecular cyclization. This cyclization is facilitated by the acidic protons alpha to the nitro group. Subsequent transformations, likely involving elimination of the nitro group, lead to the formation of the five-membered hydroxycyclopentenone ring. This annulation strategy provides a three-carbon unit to the ketone, effectively building the cyclopentenone ring in a single operational sequence ethz.ch.
While specific mechanistic studies focusing solely on this compound are not extensively detailed, its reactivity in cycloadditions can be inferred from studies of related nitro compounds, such as nitroalkenes. Derivatives of this compound, particularly α,β-unsaturated esters formed via elimination, can participate in [3+2] cycloaddition reactions chim.it. These reactions can proceed through different mechanistic pathways, including concerted 1,3-dipolar cycloadditions or stepwise processes involving a Michael addition followed by ring closure chim.it.
Computational studies on the [3+2] cycloaddition of nitro-substituted compounds have explored the energetics and regioselectivity of these transformations mdpi.com. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the molecule, facilitating interactions and defining the reaction pathway mdpi.com. The mechanism can be polar, involving zwitterionic intermediates, or non-polar, depending on the substrates and reaction conditions mdpi.com. For instance, theoretical studies on the cycloaddition between nitrones and nitroethylene reveal a one-step, asynchronous mechanism where bond formation does not occur simultaneously rsc.org. These findings suggest that derivatives of this compound would likely follow similar polar, asynchronous pathways in cycloaddition reactions.
Transformations Involving the Nitro Functionality
The nitro group in derivatives of this compound is not merely a passive functionality; it is a versatile handle for further chemical manipulation. It can act as a leaving group in elimination reactions to form alkenes or be reduced to an amino group, providing access to a different class of compounds.
Derivatives of this compound, specifically 3-nitropropanoate esters, can serve as precursors for the synthesis of α,β-unsaturated esters (acrylates). This transformation is achieved through an elimination reaction where the nitro group and a proton on the alpha-carbon are removed, resulting in the formation of a carbon-carbon double bond.
The process involves two key steps:
Esterification: An alcohol is acylated with this compound to form the corresponding 3-nitropropanoate ester.
Elimination: The resulting ester is treated with a base. The base abstracts the acidic proton on the carbon alpha to both the ester and nitro groups. This is followed by the elimination of the nitro group as a nitrite (B80452) anion (or its conjugate acid, nitrous acid, HNO₂) to yield the α,β-unsaturated ester. This type of elimination, where a nitro group is expelled, is a known pathway for generating unsaturation in organic molecules mdpi.com.
This method provides a valuable route to functionalized acrylates, which are important monomers and intermediates in organic synthesis organic-chemistry.org.
The aliphatic nitro group present in derivatives of this compound can be readily reduced to a primary amine. This conversion transforms 3-nitropropanoate esters into β-amino esters, which are valuable building blocks for the synthesis of β-peptides, pharmaceuticals, and other nitrogen-containing compounds.
A variety of reagents and conditions can be employed to achieve this reduction, offering flexibility to accommodate other functional groups within the molecule wikipedia.orgorganic-chemistry.org. The choice of reductant is crucial for achieving high yield and chemoselectivity.
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂ + Palladium on Carbon (Pd/C) | Hydrogen gas, alcoholic solvent (e.g., MeOH, EtOH) | A common and efficient method. May also reduce other functional groups like alkenes. | commonorganicchemistry.com |
| H₂ + Raney Nickel | Hydrogen gas, alcoholic solvent | Effective for nitro group reduction and often used when dehalogenation of aryl halides is a concern. | wikipedia.orgcommonorganicchemistry.com |
| Iron (Fe) | Acidic medium (e.g., acetic acid), often with heating | A classical, mild, and often chemoselective method. | wikipedia.orgcommonorganicchemistry.com |
| Zinc (Zn) | Acidic medium (e.g., acetic acid or HCl) | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | A powerful reducing agent that effectively reduces aliphatic nitro compounds to amines. | commonorganicchemistry.com |
Other Characteristic Reaction Pathways and Derivatives
The most fundamental reaction of this compound is its role as an acylating agent. As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as alcohols, phenols, and amines, to introduce the 3-nitropropanoyl group quora.comlibretexts.org.
This reactivity is the basis for the synthesis of a wide array of 3-nitropropionic acid (3-NPA) derivatives nih.govnih.gov. These derivatives are classified based on the nature of the group esterified with the 3-NPA backbone and include 3-NPA sugar esters and 3-NPA non-sugar esters nih.gov. For example, the acylation of 3-O-methyl-α-D-glucopyranose with this compound yields a tetra-acylated sugar derivative nih.gov. Similarly, simple alcohols like methanol, ethanol, and isopropanol can be esterified to produce key intermediates for further synthesis nih.gov.
Another characteristic reaction pathway for acyl chlorides is the Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acyl group to an aromatic ring using a Lewis acid catalyst like AlCl₃ sigmaaldrich.comorganic-chemistry.orgunacademy.com. While specific examples involving this compound are not extensively reported, this pathway represents a potential route for synthesizing aryl ketones bearing the 3-nitropropanoyl moiety.
Synthetic Utility and Applications in Complex Molecule Construction
Application as a Versatile C3 Building Block in Organic Synthesis
3-Nitropropanoyl chloride's utility as a three-carbon building block is a subject of interest in synthetic organic chemistry. While its direct application in some complex syntheses is not extensively documented in readily available literature, its structural motifs are present in various synthetic targets. The reactivity of the acyl chloride allows for facile introduction of the 3-nitropropanoyl group, which can then be further manipulated.
Synthesis of Beta-Amino Acid Derivatives
Beta-amino acids are crucial components of various biologically active molecules and peptidomimetics. The synthesis of β-amino acid derivatives often involves the formation of a carbon-carbon or carbon-nitrogen bond beta to a carbonyl group. While numerous methods exist for the synthesis of β-amino acids, the direct use of this compound as a starting material for their synthesis is not well-documented in the reviewed literature. General strategies for β-amino acid synthesis include the Arndt-Eistert homologation, conjugate addition of amines to α,β-unsaturated esters, and Mannich-type reactions.
Preparation of Macrolides and Macrodioilides
Macrolides and macrodiolides are macrocyclic lactones and dilactones, respectively, many of which exhibit important biological activities, including antibiotic and immunosuppressive properties. Their synthesis is a significant challenge in organic chemistry, often requiring sophisticated macrocyclization strategies. The literature reviewed did not provide specific examples of this compound being directly employed as a building block in the total synthesis of macrolides or macrodiolides. The construction of these large rings typically involves the cyclization of long-chain hydroxy acids or the dimerization of hydroxy acids.
Formation of Polycyclic Systems, e.g., Bicyclo[3.3.0]octane Derivatives
The bicyclo[3.3.0]octane ring system is a common structural motif in many natural products. Its synthesis can be approached through various strategies, including radical cyclizations, tandem reactions, and ring-closing metathesis. While the direct application of this compound in the formation of bicyclo[3.3.0]octane derivatives is not explicitly detailed in the surveyed literature, the principles of enolate acylation and subsequent cyclization reactions suggest its potential as a precursor. For instance, the acylation of an appropriate enolate could introduce the 3-nitropropanoyl moiety, which could then participate in intramolecular reactions to form the bicyclic core.
Incorporation into Biologically Relevant Molecular Scaffolds
This compound has found more direct application in the synthesis of molecules with known or potential biological relevance, particularly in the formation of glycosides and as an intermediate for other functionalized molecules.
Synthesis of Nitropropanoyl Glucosides and Analogues
A notable application of this compound is in the synthesis of nitropropanoyl glucosides. Research has demonstrated the successful acylation of a protected glucose derivative, 3-O-methyl-α-D-glucopyranose, with this compound in a solution of N-methylpyrrolidone. This reaction yields a tetra-acylated derivative, showcasing the utility of this compound in attaching the nitropropanoyl moiety to sugar scaffolds. nih.gov These types of sugar esters are of interest due to the natural occurrence of 3-nitropropionic acid glycosides in various plants. nih.gov
Table 1: Synthesis of a Tetra-acylated Glucoside Derivative
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Intermediates in the Synthesis of Functionalized Organic Molecules
The versatile reactivity of the nitro group and the acyl chloride functionality makes this compound and its derivatives useful intermediates in the synthesis of more complex functionalized organic molecules. The nitro group can be reduced to an amine, participate in nitro-aldol (Henry) reactions, or be eliminated to form an α,β-unsaturated system. The acyl chloride readily reacts with nucleophiles like alcohols and amines to form esters and amides, respectively.
For example, derivatives of 3-nitropropionic acid, which can be formed from this compound, serve as key intermediates. Tert-butyl 3-nitropropionate has been identified as a critical starting material for the synthesis of an intermediate for Emricasan, an inhibitor of the Caspase family of cysteine proteases. nih.gov This highlights the role of the 3-nitropropanoyl scaffold in providing the necessary functional groups for the construction of pharmaceutically relevant molecules. nih.gov
Table 2: Examples of Functionalized Molecules from 3-Nitropropionic Acid Derivatives
| Derivative | Application |
|---|---|
| Tert-butyl 3-nitropropionate | Intermediate in the synthesis of an Emricasan intermediate nih.gov |
Role as a Precursor in Polymer Chemistry
While this compound is not typically utilized as a direct monomer for polymerization, its significance in polymer chemistry lies in its role as a precursor for synthesizing functionalized molecules that can modify or be incorporated into polymer chains. The reactivity of the acyl chloride group allows for its conjugation to various platforms, introducing the nitro group, which can impart specific properties to the resulting material.
An important application is in the synthesis of specialized coupling agents for rubber manufacturing. nih.gov For instance, its derivative, phenyl 3-nitropropanoate, has been employed by the Bridgestone Corporation as a coupling agent in the synthesis of poly(diene) and its copolymers. nih.gov Coupling agents are crucial bifunctional molecules that create a stable bond between inorganic fillers and the polymer matrix, enhancing the mechanical properties and performance of the final composite material. The use of phenyl 3-nitropropanoate in this context is aimed at producing elastomers with reduced cold-flow properties, which refers to the tendency of the material to deform under gravity at ambient temperatures. nih.gov
The introduction of the nitro group, facilitated by precursors like this compound, is a strategy to modulate the electronic and physical characteristics of polymers. Although linear derivatives of 3-nitropropionic acid are primarily developed for chemical synthesis in pharmaceuticals and agriculture, their functional diversity makes them applicable to materials science. nih.gov
| Application Area | Derivative / Method | Polymer Type | Intended Improvement |
| Rubber Industry | Phenyl 3-nitropropanoate (synthesized from 3-NPA) used as a coupling agent. nih.gov | Poly(diene) and its copolymers. nih.gov | Reduced cold-flow properties. nih.gov |
Methodological Advancements in Asymmetric and Regioselective Synthesis
The application of this compound in advanced organic synthesis includes its use in reactions where stereochemical control is paramount. Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, while regioselective synthesis controls which position on a multifunctional molecule reacts. The electrophilic nature of the acyl chloride makes it a candidate for the acylation of complex polyols, such as carbohydrates, where controlling which hydroxyl group reacts is a significant synthetic challenge.
A documented example of its use is in the acylation of 3-O-methyl-α-D-glucopyranose to synthesize a tetra-acylated derivative, Hiptagin methyl ether. nih.gov In this synthesis, this compound is used to esterify the free hydroxyl groups on the sugar backbone. nih.gov Molecules like glucopyranose derivatives possess multiple hydroxyl groups with different steric and electronic environments (e.g., primary vs. secondary, axial vs. equatorial). A regioselective reaction would preferentially acylate one of these positions over the others.
Methodological advancements in this area focus on developing catalysts and reaction conditions that can direct the acylating agent to a specific hydroxyl group, avoiding the need for extensive protecting group strategies. While general methods for the regioselective acylation of diols and triols using various catalysts and reagents are well-established, specific studies detailing advancements focused on this compound are not widely reported in the literature. semanticscholar.orgnih.govorganic-chemistry.org The synthesis of 3-nitropropionic acid sugar esters is a significant area of natural product chemistry, and the use of the corresponding acyl chloride is a direct route to these structures. nih.gov The inherent structural differences among the hydroxyl groups in a sugar molecule provide a basis for regioselectivity, though achieving high selectivity often requires sophisticated catalytic systems. nih.gov
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For a molecule like 3-Nitropropanoyl chloride, with its distinct functional groups, NMR provides invaluable data on the connectivity and chemical environment of each atom.
Detailed ¹³C NMR Chemical Shift Assignments and Analysis
The ¹³C NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitro group (-NO₂) and the acyl chloride group (-COCl).
The carbonyl carbon of the acyl chloride is expected to be the most deshielded, appearing significantly downfield in the spectrum. This is due to the combined electronegativity of the oxygen and chlorine atoms, which strongly withdraws electron density from the carbon atom. The methylene (B1212753) carbon adjacent to the carbonyl group will also experience a notable downfield shift. The methylene carbon attached to the nitro group will be deshielded to a greater extent than a typical alkane carbon due to the strong inductive effect of the nitro group.
Based on established empirical prediction models and spectral data of analogous compounds, the following chemical shifts can be anticipated:
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C=O (Carbonyl) | ~170 | Strong deshielding from both the double-bonded oxygen and the chlorine atom. |
| -CH₂-COCl | ~45-55 | Deshielded by the adjacent electron-withdrawing acyl chloride group. |
| O₂N-CH₂- | ~70-80 | Significant deshielding due to the powerful inductive effect of the nitro group. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced ¹H NMR Applications for Conformational and Configurational Elucidation
The ¹H NMR spectrum of this compound is expected to show two signals, corresponding to the two methylene (-CH₂-) groups. The integration of these signals would confirm the presence of two protons in each environment. The chemical shifts and coupling patterns provide further structural insights.
The protons of the methylene group adjacent to the acyl chloride (Hα) are expected to resonate at a lower field compared to the protons of the methylene group adjacent to the nitro group (Hβ). This is because the acyl chloride group has a stronger immediate deshielding effect on the neighboring protons.
These two sets of methylene protons will likely exhibit coupling to each other, resulting in a triplet-of-triplets pattern for each, assuming free rotation around the central carbon-carbon bond. The magnitude of the vicinal coupling constant (³JHH) can provide information about the dihedral angle between the protons and thus offer insights into the preferred solution-phase conformation of the molecule.
| Proton | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| -CH₂-COCl | ~3.5-4.0 | Triplet | Deshielded by the adjacent acyl chloride group; coupled to the neighboring -CH₂- group. |
| O₂N-CH₂- | ~4.5-5.0 | Triplet | Strongly deshielded by the adjacent nitro group; coupled to the neighboring -CH₂- group. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Deuterium-Induced Differential Isotope Shift (DIS) Studies
Deuterium-Induced Differential Isotope Shift (DIS) studies represent a sophisticated NMR technique that could be hypothetically applied to this compound to probe subtle electronic and conformational effects. This method involves the specific labeling of the molecule with deuterium (B1214612) and observing the resulting changes in the ¹³C NMR chemical shifts.
For this compound, selective deuteration at either the α- or β-methylene position would be informative. The magnitude and direction of the observed isotope shifts (¹ΔC(D)) can provide information about hyperconjugative interactions and through-bond electronic effects. For instance, a small upfield or downfield shift in the carbonyl carbon resonance upon deuteration of the α-methylene group could reveal details about the electronic communication between the C-H bonds and the carbonyl group. While no experimental data is currently available for this specific compound, the application of DIS studies would offer a finer level of structural detail than conventional NMR methods.
Mass Spectrometry (MS) for Structural Confirmation and Derivatization Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Enhanced Detection Sensitivity
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. For a reactive compound like this compound, ESI-MS would be the method of choice to obtain the molecular ion peak with minimal fragmentation. In positive ion mode, the molecule could be detected as an adduct with a proton [M+H]⁺ or a sodium ion [M+Na]⁺.
Tandem mass spectrometry (MS/MS) would further enhance the structural confirmation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the nitro group, or carbon monoxide from the acyl chloride moiety. The precise masses of these fragments would provide unequivocal confirmation of the compound's structure.
Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 138.0 | 102.0 | HCl (36.0) |
| 138.0 | 92.0 | NO₂ (46.0) |
| 138.0 | 110.0 | CO (28.0) |
Note: The m/z values are based on the most abundant isotopes.
Application in Untargeted Metabolomics and Compound Identification within Complex Matrices
Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological or environmental sample. In a hypothetical scenario where this compound or its metabolites are of interest in a complex biological matrix, ESI-MS/MS would be an indispensable tool for its identification.
The high resolution and accuracy of modern mass spectrometers would allow for the determination of the elemental formula of an unknown peak matching the mass of this compound. Subsequent MS/MS analysis of this peak would generate a fragmentation pattern. By comparing this experimental fragmentation pattern to a database of predicted or known spectra, or by manual interpretation based on chemical principles, the presence of this compound could be confidently confirmed, even at trace levels within a complex mixture. This approach is crucial for identifying biomarkers and understanding metabolic pathways in various biological systems.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its molecular vibrations. americanpharmaceuticalreview.com In this compound, the key functional groups are the nitro group (-NO2), the acyl chloride group (-COCl), and the alkane backbone.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of absorbed radiation correspond to the vibrations of particular bonds and functional groups, creating a unique "fingerprint" spectrum for the molecule.
For this compound, the expected characteristic IR absorption bands are:
Nitro Group (-NO₂): Nitroalkanes exhibit two strong, characteristic stretching vibrations. The asymmetrical stretch appears at a higher frequency than the symmetrical stretch. orgchemboulder.com These N-O stretching peaks are typically intense due to the high polarity of the bonds. spectroscopyonline.com
Acyl Chloride (-COCl): The carbonyl (C=O) stretch in acyl chlorides is found at a distinctly high wavenumber, a feature that aids in its identification. ucalgary.calibretexts.org The carbon-chlorine (C-Cl) bond also has a characteristic stretching vibration, although it appears in the lower frequency "fingerprint" region of the spectrum. libretexts.orglumenlearning.comlibretexts.org
Alkyl Group (-CH₂-): The methylene groups in the propanoyl chain give rise to characteristic C-H stretching and bending vibrations. libretexts.orgpressbooks.pubopenstax.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov While IR spectroscopy is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. This often means that vibrations that are weak in IR may be strong in Raman, and vice versa. For instance, more symmetric, less polar bonds can produce strong Raman signals.
The combination of IR and Raman spectroscopy provides a comprehensive analysis of the vibrational modes of this compound, confirming the presence and structural integrity of its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1550 | Strong |
| Symmetric Stretch | ~1365 | Strong | |
| Acyl Chloride (-COCl) | C=O Stretch | ~1800 | Strong, Sharp |
| C-Cl Stretch | 850 - 550 | Medium to Strong | |
| Alkyl (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| C-H Bend (Scissoring) | 1470 - 1450 | Variable |
UV-Visible and Fluorescence Spectroscopy in Characterizing Nitropropanoyl Derivatives
UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. researchgate.netyoutube.com They are particularly useful for analyzing compounds with chromophores (light-absorbing groups) and fluorophores (fluorescent groups).
UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. In molecules like this compound and its derivatives, the carbonyl group and the nitro group act as chromophores.
n→π* Transitions: These transitions involve the excitation of a non-bonding electron (n) from an oxygen or nitrogen atom to an anti-bonding π* orbital of the C=O or N=O bonds. For acyl chlorides, the n→π* transition of the carbonyl group typically occurs around 235 nm. ucalgary.ca
π→π* Transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital and are generally more intense than n→π* transitions. For the carbonyl group in acyl chlorides, this transition occurs at wavelengths below 200 nm. ucalgary.ca
The presence of both the nitro and acyl chloride groups can lead to a complex UV-Vis spectrum. The high electronegativity of the substituent atoms can cause a hypsochromic (blue shift) to a shorter wavelength. libretexts.org
Fluorescence Spectroscopy: Fluorescence is a process where a molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. youtube.comresearchgate.net The emitted light is of a longer wavelength (lower energy) than the absorbed light. Fluorescence spectroscopy is known for its high sensitivity and specificity, often being 10 to 1000 times more sensitive than absorption spectroscopy. proteus-instruments.com
While this compound itself is not expected to be strongly fluorescent, it can be used to synthesize fluorescent derivatives. For example, reacting this compound with a fluorescent primary amine would form a fluorescent amide. This derivative could then be characterized and quantified at very low concentrations using fluorescence spectroscopy. biocompare.com This approach is valuable for tagging and tracking molecules in various applications.
| Functional Group | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| Carbonyl (in Acyl Chloride) | n→π | ~235 |
| π→π | <200 | |
| Nitro | n→π | ~270-280 (weak) |
| π→π | ~200-210 (strong) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. nih.gov This diffraction pattern is used to calculate a three-dimensional map of electron density within the crystal, from which the precise positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov
While obtaining a suitable single crystal of the reactive and relatively simple molecule this compound may be challenging, X-ray crystallography is highly applicable to its more stable, solid derivatives. For instance, if this compound is reacted with an amine to form a stable, crystalline amide, the structure of this derivative could be unequivocally determined.
This analysis would provide:
Absolute Confirmation of Structure: Unambiguous confirmation of the molecular connectivity.
Precise Structural Parameters: Highly accurate measurements of bond lengths and angles. For example, it could reveal the precise geometry of the nitro group and the amide linkage.
Stereochemistry: If chiral reagents are used to create derivatives, X-ray crystallography can determine the absolute stereochemistry of the new chiral centers.
Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding and van der Waals interactions.
A structural analysis of a derivative of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid, for example, utilized X-ray diffraction to understand structure-activity relationships, showing how crystal packing and intermolecular interactions are influenced by different substituents. nih.gov Similarly, for a crystalline derivative of this compound, this technique would offer unparalleled insight into its solid-state structure and conformation.
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways. These investigations can elucidate complex mechanisms that are difficult to probe experimentally. For reactions involving 3-Nitropropanoyl chloride, such as nucleophilic acyl substitution or cycloadditions if it were to be converted into a suitable derivative, quantum chemistry can model the step-by-step transformation from reactants to products.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms. nih.gov In the context of this compound, DFT calculations can be employed to locate and characterize the geometries and energies of all stationary points along a reaction coordinate, including reactants, products, transition states, and any reaction intermediates.
Transition states represent the energy maxima along the minimum energy path between reactants and products. Their identification is crucial for calculating the activation energy, which governs the reaction rate. For instance, in a hypothetical reaction, DFT could model the approach of a nucleophile to the carbonyl carbon of this compound, calculating the structure and energy of the tetrahedral intermediate and the subsequent transition state for the expulsion of the chloride leaving group. These calculations provide a quantitative picture of the energetic barriers involved in the reaction. rsc.org
Table 1: Illustrative DFT Data for a Hypothetical Reaction Step This table is for illustrative purposes to show typical data generated from DFT calculations, as specific studies on this compound were not found.
| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Reactants (this compound + Nucleophile) | 0.0 | - | None |
| Transition State 1 | +15.2 | C-Nu: 2.15 | -350.4i |
| Tetrahedral Intermediate | -5.8 | C-Nu: 1.54 | None |
| Transition State 2 | +12.5 | C-Cl: 2.30 | -289.1i |
| Products | -20.1 | - | None |
Many chemical reactions can proceed through multiple competing pathways, leading to different regioisomeric or stereoisomeric products. DFT calculations are exceptionally useful for elucidating the factors that control this selectivity. By calculating the activation Gibbs free energies for all possible reaction channels, the kinetically favored pathway can be identified as the one with the lowest energy barrier. nih.gov
For a chiral derivative of this compound or its reaction with a chiral nucleophile, theoretical calculations can explain the origin of stereoselectivity. By modeling the transition states leading to different stereoisomers, the energy differences can be correlated with the observed product distribution. The analysis of the transition state geometries can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that favor the formation of one isomer over another. This understanding is crucial for designing more selective synthetic methods. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and its behavior in different environments (e.g., in various solvents). mdpi.comnih.gov
For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can map out the accessible conformations and the energy barriers for interconversion between them. This is important because the reactivity of a molecule can be highly dependent on its conformation. Certain conformations may be pre-organized for reaction, while others may be unreactive. Understanding the conformational landscape can help explain experimental observations of reactivity and provide a more complete picture of the reaction dynamics. nih.gov
Prediction of Reactivity and Selectivity Parameters
Computational chemistry can predict various parameters that correlate with the reactivity and selectivity of a molecule without explicitly simulating a full reaction. These parameters are derived from the molecule's calculated electronic structure.
The electronic properties of a molecule are fundamental to its chemical reactivity. The nitro group (NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the electron distribution across the molecule. mdpi.com This effect can be quantified through computational analysis.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high positive potential (electrophilic) around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. In a reaction with a nucleophile, the nucleophile's HOMO interacts with the LUMO of this compound. The energy and spatial distribution of the LUMO, which would be centered on the carbonyl carbon, can be calculated to predict reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution in terms of atomic charges and orbital interactions. It can quantify the polarization of bonds, such as the C=O and C-Cl bonds, further detailing the electrophilic nature of the carbonyl carbon.
Table 2: Illustrative Calculated Electronic Properties This table presents typical electronic properties that would be calculated for this compound.
| Property | Calculated Value | Interpretation |
|---|---|---|
| LUMO Energy | -1.2 eV | Indicates a good electron acceptor (electrophile) |
| NBO Charge on Carbonyl Carbon | +0.75 e | Confirms the high electrophilicity of the reaction center |
| Dipole Moment | 3.5 D | Reflects the high polarity of the molecule |
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. nih.gov
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies for the C=O stretch and the N-O stretches in this compound can be compared with experimental spectra to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted spectra are powerful tools for assigning signals in experimental NMR data, especially for complex molecules or for distinguishing between isomers. chemrxiv.org
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows the type of data that would be generated from spectroscopic predictions.
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | 1815 | C=O stretch (acyl chloride) |
| IR Frequency (cm⁻¹) | 1560 | NO₂ asymmetric stretch |
| ¹³C NMR Chemical Shift (ppm) | 170.5 | Carbonyl Carbon (C=O) |
| ¹H NMR Chemical Shift (ppm) | 4.85 | -CH₂-NO₂ |
| ¹H NMR Chemical Shift (ppm) | 3.60 | -CH₂-COCl |
Computational Modeling of Enzyme-Substrate Interactions for Related Nitrocompounds
Computational chemistry provides powerful tools to investigate the intricate interactions between enzymes and their substrates at an atomic level. For nitrocompounds related to this compound, such as nitroalkanes and nitroaromatic compounds, computational modeling has been instrumental in elucidating reaction mechanisms, identifying key active site residues, and understanding the factors that contribute to catalytic efficiency. These theoretical studies often employ a range of methods, from molecular dynamics (MD) simulations to combined quantum mechanics/molecular mechanics (QM/MM) approaches, to provide a detailed picture of the enzymatic processes.
One of the primary applications of computational modeling in this area is to understand how enzymes recognize and bind nitro-containing substrates. Molecular dynamics simulations can track the movement of atoms over time, revealing the dynamic nature of the enzyme-substrate complex. For instance, studies on nitroarene dioxygenases have shown the critical role of specific amino acid residues, such as a polar asparagine residue, in forming hydrogen bonds with the nitro group of the substrate. This interaction is crucial for correctly positioning the substrate for oxidation. nih.gov The simulations also highlight the role of water molecules within the active site, which can form a network of hydrogen bonds that contribute to the stability of the substrate-binding pocket and may have a direct role in catalysis. nih.gov
Beyond substrate binding, computational methods are essential for studying the catalytic mechanism itself. For enzymes that catalyze reactions involving nitroalkanes, such as nitroalkane oxidase, a key step is the transfer of a proton. nih.gov Theoretical studies using path-integral free-energy perturbation methods have been employed to investigate this proton transfer reaction. nih.gov These studies have revealed that while the primary factor in the enzyme's rate acceleration is the lowering of the classical free energy barrier, nuclear quantum effects, including tunneling, also make a significant contribution. nih.gov Quantum tunneling is a phenomenon where a particle, in this case, a proton, can pass through an energy barrier rather than going over it, which is a concept from quantum mechanics that does not occur in classical physics. oup.com The enzyme environment appears to enhance this tunneling effect compared to the uncatalyzed reaction in an aqueous solution. nih.gov
| Computational Method | Enzyme/Substrate System | Key Findings |
| Molecular Dynamics (MD) Simulation | Nitrobenzene Dioxygenase with Nitrobenzene | - Asn258 residue positions the substrate for oxidation through hydrogen bonding.- A network of water molecules at the active site entrance may be catalytically important.- The architecture of the active site is stabilized by key hydrogen bonds. |
| Path-Integral Free-Energy Perturbation | Nitroalkane Oxidase with Nitroethane | - The enzyme lowers the quasiclassical free energy barrier for proton transfer.- Nuclear quantum effects, including tunneling, contribute to catalysis.- The tunneling transmission coefficient is greater for the enzymatic reaction than the uncatalyzed reaction in water. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | General Enzyme Systems | - Provides a balance between the accuracy of quantum mechanics for the active site and the efficiency of molecular mechanics for the surrounding protein and solvent.- Essential for modeling reactions that involve changes in electronic structure. |
The complexity of enzymatic reactions often necessitates the use of hybrid QM/MM methods. biomolmd.orgmdpi.com In this approach, the chemically active region of the enzyme's active site, including the substrate and key catalytic residues, is treated with a high level of theory (quantum mechanics), while the rest of the protein and the surrounding solvent are modeled using a more computationally efficient method (molecular mechanics). biomolmd.org This multi-scale approach allows for the accurate modeling of bond-breaking and bond-forming events within the context of the entire protein environment. mdpi.comrsc.org The electrostatic interactions between the active site and the rest of the protein have been shown to be a major factor in stabilizing transition states and reaction intermediates. nih.gov
Furthermore, computational studies can be used to simulate the entire reaction pathway, from substrate binding to product release. youtube.com Steered molecular dynamics (SMD) simulations, for example, can be used to apply external forces to pull a substrate into or a product out of an enzyme's active site, revealing the energetic barriers and key interactions along the binding/unbinding pathway. youtube.comchemrxiv.org This information is invaluable for understanding the factors that govern substrate specificity and product inhibition.
Derivatization Strategies for Analytical and Synthetic Enhancement
Chemical Derivatization for Chromatographic and Spectrometric Analysis
In analytical chemistry, derivatization is a key technique to improve the chromatographic behavior and mass spectrometric sensitivity of analytes. While 3-Nitropropanoyl chloride itself is a reactive acylating agent, the principles of derivatization used for other compound classes, particularly with acyl chlorides, provide a framework for its potential analytical strategies. Acyl chloride reagents are employed to introduce chromophores, fluorophores, or moieties that improve ionization efficiency, thereby enhancing detection.
Benzoyl chloride and Dansyl chloride are two widely used derivatizing agents in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of compounds containing primary and secondary amines, phenols, and thiols. sdiarticle4.com
Benzoyl Chloride (BC): This reagent attaches a benzoyl group to the analyte. The addition of this relatively nonpolar group can increase the retention of polar analytes on reversed-phase HPLC columns, improving separation from interfering matrix components. nih.gov Furthermore, the benzoyl group can enhance the compound's ionization efficiency in the mass spectrometer, leading to lower detection limits. nih.gov The reaction is typically rapid and can be performed under mild conditions. sdiarticle4.com
Dansyl Chloride (Dns-Cl): This reagent introduces a highly fluorescent dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) to the target molecule. sdiarticle4.com This modification is particularly advantageous for fluorescence detection, which is known for its high sensitivity and selectivity. sdiarticle4.com In LC-MS/MS, the dimethylamino group on the dansyl moiety can be readily protonated, leading to a significant enhancement in signal intensity in positive ion electrospray ionization (ESI). sdiarticle4.com
These established derivatization methods highlight a common strategy: converting analytes into derivatives with superior analytical characteristics. While specific applications using benzoyl chloride or dansyl chloride to derivatize this compound for analysis are not extensively documented, the principles are transferable. For instance, if a reaction product of this compound needed to be quantified, these reagents could potentially be used to derivatize any remaining unreacted starting materials or specific functional groups on the product molecule.
The derivatization strategies employing reagents like benzoyl chloride and dansyl chloride are cornerstones of modern metabolomics and biomolecule analysis. They are used to overcome challenges associated with the detection of low-abundance, polar, or poorly ionizable metabolites.
Neurotransmitters and Amino Acids: Many neurotransmitters (e.g., dopamine (B1211576), serotonin) and amino acids are highly polar and present in complex biological matrices like plasma or cerebrospinal fluid. Derivatization with benzoyl chloride or dansyl chloride makes them more amenable to reversed-phase LC separation and significantly boosts their MS detection sensitivity.
Fatty Acids and Steroids: These molecules may lack easily ionizable functional groups. Chemical derivatization can introduce a charged or easily chargeable tag, making their detection by MS more efficient.
This context is relevant to this compound as its derivatives, particularly esters formed with biomolecules like sugars, are of significant research interest. mdpi.comnih.gov The analytical methods developed for general metabolites would be directly applicable to studying the metabolism, distribution, and mechanism of action of these functionalized 3-nitropropanoyl derivatives in biological systems. For example, a study determining 3-nitropropionic acid (the parent acid of the chloride) in sugarcane utilized methylation as a derivatization step to form methyl 3-nitropropionate, which was then analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov This underscores the necessity of derivatization for the analytical determination of this class of compounds in complex samples.
Synthesis of Functionalized Derivatives for Specific Research Applications
A primary application of this compound is its use as an acylating agent to synthesize functionalized derivatives, particularly esters. mdpi.com Its reactivity allows for the introduction of the 3-nitropropanoyl group onto various molecular scaffolds, creating new compounds with tailored biological activities. nih.govnih.gov The derivatives of its parent compound, 3-nitropropionic acid (3-NPA), are known to have a wide range of biological effects, including neurotoxic, antiviral, insecticidal, and antimicrobial properties. nih.govdoaj.org
A significant class of these derivatives are 3-NPA sugar esters, which are synthesized by the esterification of a sugar or its derivative with 3-NPA, often via the highly reactive this compound. mdpi.com A notable example is the synthesis of Hiptagin methyl ether. This tetra-acylated derivative was synthesized through the acylation of 3-O-methyl-α-D-glucopyranose using this compound in a solution of N-methylpyrrolidone. mdpi.comnih.gov
| Substrate | Derivatizing Agent | Resulting Derivative | Research Application |
| 3-O-methyl-α-D-glucopyranose | This compound | Hiptagin methyl ether | Synthesis of bioactive compounds |
| Sugars (general) | This compound | 3-NPA sugar esters | Antiviral, insecticidal, antimicrobial agents |
| Aliphatic alcohols (e.g., methanol, ethanol) | This compound | Alkyl 3-nitropropanoates | Synthetic intermediates |
These synthetic applications demonstrate how this compound serves as a key reagent for creating complex, functionalized molecules for pharmacological and agricultural research.
Strategies for Modifying Molecular Properties through Derivatization
The derivatization of molecules with this compound is a deliberate strategy to modify their properties and impart new functionalities. The introduction of the 3-nitropropanoyl moiety significantly alters the parent molecule's physicochemical and biological characteristics.
The nitro group (NO₂) is a strong electron-withdrawing group. mdpi.com Its presence in the 3-nitropropanoyl moiety dramatically influences the electronic distribution of the entire derivative molecule. This electronic modification can:
Modulate Reactivity and Bioactivity: The electron-withdrawing nature of the nitro group can create electrophilic regions within the molecule, facilitating interactions with biological macromolecules like proteins and nucleic acids. This is a key factor in the observed bioactivities of 3-NPA derivatives. mdpi.com
Enhance Binding Affinity: By altering the electronic and steric properties of a molecule, derivatization can improve its binding affinity and selectivity for specific biological targets, such as enzymes or receptors.
Improve Pharmacokinetics: Esterification, a common result of derivatization with this compound, can change a molecule's lipophilicity. This affects its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its stability and bioavailability in biological systems.
For example, the esterification of various sugars with this compound leads to a class of compounds with significant insecticidal and antifeedant activities. researchgate.net The parent sugars lack this toxicity; it is the addition of the 3-nitropropanoyl groups that confers the potent biological effect. This highlights a clear strategy: using derivatization with this compound to transform relatively inert or common molecules into specialized, high-value compounds for specific research and practical applications.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to 3-Nitropropanoyl Chloride
Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing this compound. A key area of exploration will be the adoption of continuous flow chemistry. vapourtec.com This approach offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. oup.comnih.govacs.org The development of a continuous flow synthesis could lead to higher yields and purity while minimizing waste. acs.org
Another promising avenue is the investigation of biocatalytic methods. While enzymatic synthesis of highly reactive acyl chlorides presents challenges, research into robust enzymes capable of functioning in non-aqueous environments could pave the way for greener synthetic alternatives. The use of bio-based solvents, such as Cyrene™, in the synthesis of related compounds has already shown promise in reducing reliance on toxic solvents. rsc.org
The following table illustrates a hypothetical comparison between a traditional and a potential future sustainable synthetic route for this compound.
| Metric | Traditional Route (e.g., using Thionyl Chloride) | Future Sustainable Route (e.g., Flow Chemistry with Greener Reagents) |
| Reagent Toxicity | High | Low to Moderate |
| Solvent Usage | High (often chlorinated solvents) | Minimized or uses green solvents |
| Energy Consumption | High (heating and distillation) | Potentially lower due to efficient heat transfer |
| Waste Generation | Significant | Minimized |
| Process Safety | Moderate to High Risk | Enhanced safety through smaller reaction volumes |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The rich chemistry of the nitro group and the high reactivity of the acyl chloride functionality in this compound suggest a wealth of unexplored reactivity. nih.govwikipedia.orglibretexts.org Future studies are expected to delve into unconventional transformations that go beyond standard nucleophilic acyl substitution. libretexts.orgchemistrystudent.com
One area of significant potential is the exploration of radical chemistry. rsc.org The generation of the 3-nitropropanoyl radical through photochemical or other radical initiation methods could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The versatile reactivity of nitro compounds in various organic reactions, including their ability to act as precursors to other functional groups through reduction, points to a broad scope for discovering novel transformations. nowgonggirlscollege.co.inorganic-chemistry.orgwikipedia.org
Future research could also focus on the unique interplay between the nitro group and the acyl chloride. For instance, intramolecular cyclization reactions triggered by the reduction of the nitro group could lead to the synthesis of novel heterocyclic compounds. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the acyl chloride, a feature that could be exploited in the design of new synthetic methodologies. nih.gov
Advanced Applications in Specialized Areas of Organic Chemistry and Materials Science
The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. In polymer chemistry, it could be utilized as a monomer or a modifying agent to introduce nitro groups into polymer backbones. researchgate.net These nitro functionalities could then be further transformed to create materials with tailored properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
The high nitrogen and oxygen content of this compound also suggests potential applications in the field of energetic materials. scbt.com While exercising extreme caution, future research could explore its use as a precursor for the synthesis of novel high-energy-density materials.
In medicinal chemistry, the 3-nitropropanoyl moiety is a known structural motif in some natural products and biologically active compounds. Therefore, this compound could serve as a key intermediate in the synthesis of complex molecular targets with potential therapeutic applications.
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The integration of computational chemistry with experimental work is set to revolutionize the study of reactive molecules like this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and reaction mechanisms. srce.hracs.orgnih.govnih.govchemrxiv.orgresearchgate.net Such computational studies can help in predicting the outcomes of unknown reactions and in designing experiments more efficiently.
A hypothetical integrated workflow for investigating a novel reaction of this compound is presented in the table below.
| Step | Computational Methodology | Experimental Validation |
| 1. Hypothesis Generation | N/A | Propose a novel transformation based on known reactivity principles. |
| 2. Mechanistic Investigation | DFT calculations to map the potential energy surface of the proposed reaction. | Small-scale screening of reaction conditions (catalyst, solvent, temperature). |
| 3. Prediction of Selectivity | Computational modeling of competing reaction pathways to predict regio- and stereoselectivity. | Analysis of reaction products using chromatography and spectroscopy to determine selectivity. |
| 4. Optimization | Use of machine learning algorithms to suggest optimal reaction conditions based on initial experimental data. acs.org | Systematic optimization of reaction parameters based on computational predictions. |
| 5. Rational Catalyst Design | In silico design of catalysts with enhanced activity and selectivity for the desired transformation. | Synthesis and testing of the computationally designed catalysts. |
This synergistic approach, combining theoretical predictions with empirical validation, will enable a more rational and accelerated exploration of the chemical space surrounding this compound.
Innovation in Catalyst Design for Reactions Involving Nitropropanoyl Chloride
The development of novel catalysts will be crucial for unlocking the full synthetic potential of this compound. For instance, in Friedel-Crafts acylation reactions, future research could focus on designing heterogeneous solid acid catalysts to replace traditional, corrosive, and often stoichiometric Lewis acids. researchgate.netacs.orgorganic-chemistry.orglookchem.comresearchgate.net This would lead to more environmentally friendly processes with easier catalyst separation and recycling.
The burgeoning field of photocatalysis offers exciting opportunities for activating this compound in new ways. thieme.denih.govresearchgate.netrsc.orgacs.org The design of novel photocatalysts that can selectively interact with either the acyl chloride or the nitro group could enable transformations that are not accessible through traditional thermal methods.
Furthermore, the application of machine learning and artificial intelligence in catalyst design is a rapidly growing area. digitellinc.comoup.comenergyfrontier.usresearchgate.net By training algorithms on existing reaction data, it may be possible to predict novel catalyst structures with high activity and selectivity for specific reactions involving this compound, thereby accelerating the discovery of new catalytic systems.
Q & A
Basic Research Questions
What are the primary synthetic routes for 3-nitropropanoyl chloride, and how do reaction conditions influence yield and purity?
This compound can be synthesized via nitration of propanoyl chloride derivatives or esterification of 3-nitropropionic acid with chlorinating agents like thionyl chloride (SOCl₂). Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios. For example, excess SOCl₂ ensures complete conversion of carboxylic acid intermediates. Purification often involves fractional distillation under reduced pressure to isolate the product from by-products like HCl or unreacted reagents . Contradictions in reported yields (e.g., 60–85%) may arise from variations in solvent systems (anhydrous vs. aqueous) or catalytic additives.
What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts resolved?
Key techniques include:
- NMR : H and C NMR identify nitro and acyl chloride functional groups. The nitro group’s deshielding effect shifts protons β to the nitro group to ~4.3 ppm (triplet, J=6.5 Hz) in H NMR .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 137 (M⁺) and fragment ions at m/z 91 (loss of NO₂) confirm structure .
Artifacts, such as hydrolysis products (3-nitropropionic acid), are minimized by using anhydrous solvents and inert atmospheres during sample preparation.
Advanced Research Questions
How can isotopic labeling elucidate the in vivo conjugation of 3-nitropropanoyl esters in biological systems?
Isotopic labeling (e.g., N or C) tracks the metabolic incorporation of 3-nitropropionic acid into glucosides in organisms like leaf beetles. For example, larvae fed C-labeled 3-nitropropionic acid showed labeled 3-nitropropanoyl esters in hemolymph via LC-MS analysis. This method confirms the role of glucosides as carriers for toxin transport . Experimental design requires controlled feeding assays and mass spectrometry with isotope ratio monitoring to distinguish endogenous vs. exogenous sources.
What mechanisms underlie the synergistic effects of 3-nitropropanoyl esters with volatile deterrents in predator defense?
In Chrysomelina beetles, 3-nitropropanoyl esters in hemolymph (non-volatile toxins) complement volatile glandular deterrents (e.g., isoxazolin-5-one derivatives). Synergy is tested via dual-choice bioassays: predators exposed to combined stimuli show aversion learning, whereas isolated compounds elicit weaker responses. Electrophysiological recordings of predator chemoreceptors can identify additive vs. synergistic neural responses .
How do structural modifications of this compound influence its stability and reactivity in nucleophilic acyl substitution?
Derivatization (e.g., methyl ether synthesis or esterification with sterically hindered alcohols) alters reactivity. For instance, substituting the nitro group with electron-withdrawing groups increases electrophilicity at the carbonyl carbon, accelerating reactions with amines. Stability studies under varying pH and humidity (via TGA/DSC) reveal hydrolysis rates, guiding storage protocols .
Data Contradiction and Resolution
How can conflicting reports on the toxicity of 3-nitropropanoyl derivatives be reconciled across species?
Discrepancies in toxicity (e.g., LD₅₀ values in insects vs. mammals) may stem from differences in detoxification pathways. Comparative metabolomics (using LC-HRMS) identifies species-specific metabolites, such as glutathione conjugates in mammals versus glucosides in insects. Dose-response assays under standardized conditions (e.g., OECD Guidelines) minimize variability .
Methodological Guidance
What experimental designs are optimal for studying the ecological impact of this compound derivatives in plant-insect interactions?
- Field Studies : Quantify compound concentrations in host plants (e.g., Indigofera spp.) and herbivore hemolymph via HPLC.
- Behavioral Assays : Use Y-maze olfactometers to test predator avoidance of larvae with vs. without 3-nitropropanoyl esters.
- Omics Integration : Transcriptomics of plant tissues under herbivory pressure identifies biosynthetic gene clusters for nitro compounds .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
